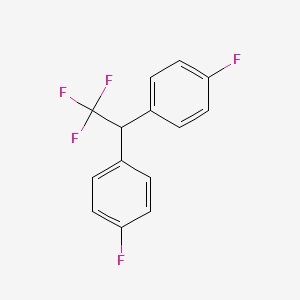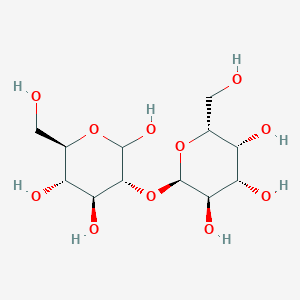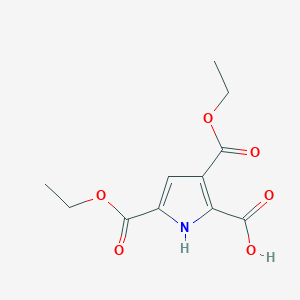
5-Fluorouridine diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorouridine diphosphate is a fluorinated pyrimidine nucleotide analog. It is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer treatment. This compound is involved in various biochemical pathways, particularly in the synthesis and metabolism of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluorouridine diphosphate typically involves the phosphorylation of 5-fluorouridine. This can be achieved through enzymatic or chemical methods. One common approach is the use of orotate phosphoribosyltransferase, which converts 5-fluorouridine monophosphate to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes for the phosphorylation of 5-fluorouridine .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorouridine diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to 5-fluorouridine triphosphate.
Hydrolysis: Breakdown into 5-fluorouridine monophosphate and inorganic phosphate.
Substitution: Replacement of the fluorine atom under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating agents: Such as adenosine triphosphate (ATP) and pyrophosphate.
Enzymes: Like orotate phosphoribosyltransferase and nucleoside diphosphate kinase.
Major Products
The major products formed from these reactions include 5-fluorouridine triphosphate and 5-fluorouridine monophosphate .
Applications De Recherche Scientifique
5-Fluorouridine diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated nucleotides.
Biology: Studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of fluorinated pharmaceuticals and as a research tool in drug development
Mécanisme D'action
5-Fluorouridine diphosphate exerts its effects primarily through its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with deoxyuridine monophosphate. This results in the misincorporation of fluoronucleotides into DNA and RNA, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A parent compound used in cancer treatment.
5-Fluorodeoxyuridine monophosphate: Another fluorinated nucleotide analog.
5-Fluorouridine triphosphate: The triphosphate form of 5-fluorouridine
Uniqueness
5-Fluorouridine diphosphate is unique due to its specific role in nucleotide metabolism and its potential therapeutic applications. Unlike its analogs, it is directly involved in the synthesis of RNA and DNA, making it a valuable tool in both research and clinical settings .
Propriétés
Numéro CAS |
803-98-5 |
|---|---|
Formule moléculaire |
C9H13FN2O12P2 |
Poids moléculaire |
422.15 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13FN2O12P2/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
Clé InChI |
FOZCNVFQOJRHFF-UAKXSSHOSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
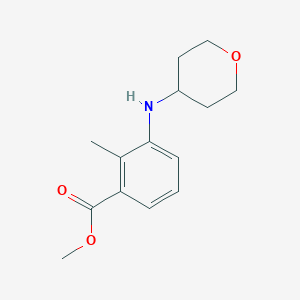
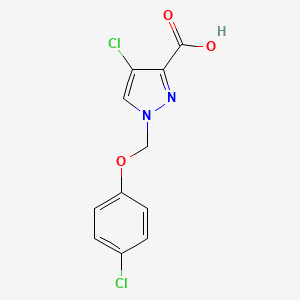
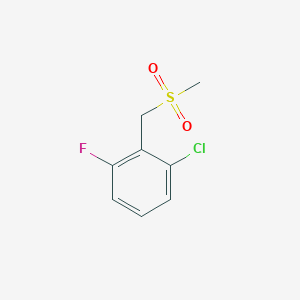
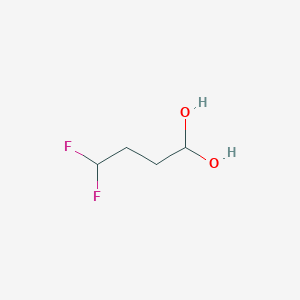

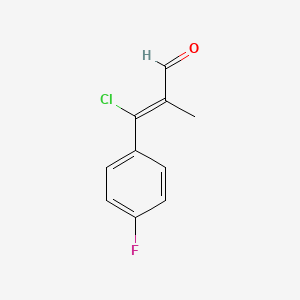

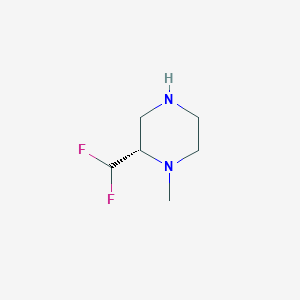
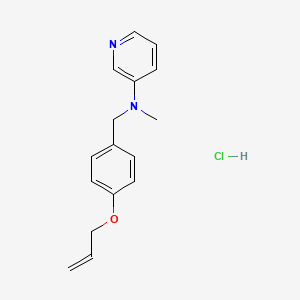
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
